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molecular formula C14H9Cl2NO B8403791 2-(4'-Chloromethylphenyl)-7-chlorobenzoxazole

2-(4'-Chloromethylphenyl)-7-chlorobenzoxazole

Cat. No. B8403791
M. Wt: 278.1 g/mol
InChI Key: XHDLDUFJGUSJMP-UHFFFAOYSA-N
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Patent
US04208513

Procedure details

158.5 g of 2-(4'-chloromethylphenyl)-7-chlorobenzoxazole (produced by condensation of 2-amino-6-chlorophenol with 4-chloromethyl-benzoyl chloride and subsequent cyclisation in o-dichlorobenzene in the presence of p-toluenesulfonic acid, melting point 141° to 142° C.) is heated with 400 ml of triethyl phosphite in the course of 2 hours at 155° C., and the mixture is subsequently stirred at 155° to 158° C. for a further 7 hours. After cooling to 90° C., the unreacted triethyl phosphite is distilled off in vacuo. The reaction product, which is still oily, is stirred into 1000 ml of petroleum ether, and after a short time crystallisation occurs. The product is filtered off, washed with petroleum ether and dried. The yield is 210 g (97% of theory) of 2-(4'-diethylphosphonomethylphenyl)-7-chlorobenzoxazole having a melting point of 92° to 93° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9].[Cl:10][CH2:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](Cl)=O)=[CH:14][CH:13]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>ClC1C=CC=CC=1Cl>[Cl:10][CH2:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]2[O:9][C:3]3[C:4]([Cl:8])=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=CC=C1)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 158.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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